Methallatal
Description
Contextualization of Thiobarbiturates within Chemical Compound Libraries
Thiobarbiturates are a class of heterocyclic organic compounds derived from barbituric acid, where one of the carbonyl oxygen atoms at the C-2 position is replaced by a sulfur atom. researchgate.net This structural modification to a sulfur-containing analogue significantly influences the compound's physicochemical properties, such as increasing fat solubility. researchgate.net Within the vast collections of chemical compounds known as chemical libraries, thiobarbiturates represent a distinct and important family. google.com These libraries are systematically organized collections of diverse chemical compounds used in high-throughput screening to identify new pharmaceutical leads. google.com
The core structure of thiobarbiturates, the pyrimidine (B1678525) ring, is a common feature in many biologically active molecules. ontosight.ai The versatility of the thiobarbiturate scaffold allows for a wide range of chemical modifications, particularly at the 5-position, leading to a diverse array of derivatives with varied biological activities. mhmedical.com This has made them a subject of interest in medicinal chemistry for the synthesis of novel compounds. researchgate.netresearchgate.net
Historical Trajectories of Research in Related Chemical Classes
The history of barbiturates, the parent compounds of thiobarbiturates, dates back to the synthesis of malonylurea by Adolf von Baeyer in 1864. researchgate.netnih.gov The sedative properties of the first barbiturate (B1230296) derivative, barbital, were discovered in 1903 by Emil Fischer and Joseph von Mering. researchgate.netaneskey.com This discovery paved the way for the clinical introduction of barbiturates in 1904. nih.gov
Over the 20th century, extensive research led to the synthesis of over 2,500 barbiturates, with about 50 of them finding clinical use. nih.gov The introduction of thiobarbiturates, such as thiopental, marked a significant advancement, particularly in the field of intravenous anesthesia. researchgate.netdovepress.com Research in the mid-20th century led to the development of various thiobarbiturates, including Methallatal, which was prepared by Volwiler and Tabern in 1939. drugfuture.com The focus of this research was often on modifying the chemical structure to alter the onset and duration of action. researchgate.net For instance, the replacement of the oxygen at the C-2 position with sulfur was found to decrease the duration of action. researchgate.net
Contemporary Research Challenges and Opportunities for Novel Chemical Entities
While the traditional use of many barbiturates and thiobarbiturates has declined, contemporary research continues to explore the potential of this chemical class. A key challenge lies in designing compounds with high specificity and reduced side effects. Modern research efforts are focused on synthesizing novel thiobarbiturate derivatives and evaluating their potential in various therapeutic areas beyond their classic sedative-hypnotic applications. researchgate.netubi.pt
Recent studies have investigated thiobarbiturate derivatives for a range of biological activities, including as proteasome inhibitors for cancer therapy and as agents against non-alcoholic fatty liver disease. researchgate.netubi.pt The ability to synthesize a wide variety of derivatives by reacting thiobarbituric acid with different aromatic aldehydes opens up numerous possibilities for creating new chemical entities. researchgate.net Furthermore, the development of novel synthetic methodologies, such as the use of green chemistry approaches, is enabling the creation of new thiobarbiturate-based compounds with unique properties. researchgate.net The structural similarities of thiobarbiturates to other biologically active heterocyclic systems continue to inspire the design and synthesis of new molecules with potential therapeutic applications. ubi.pt
Detailed Research Findings
This compound, chemically known as 5-ethyldihydro-5-(2-methyl-2-propenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione, is a crystalline solid. drugfuture.com It is insoluble in water but forms a water-soluble alkaline sodium salt. drugfuture.com The compound has been investigated for its potential anticonvulsant, analgesic, and anti-inflammatory effects, although its precise mechanism of action is not yet fully understood. ontosight.ai
The synthesis of allenic barbiturates and thiobarbiturates has been achieved through the reaction of allenic halides with malonic esters, followed by reaction with urea (B33335) or thiourea (B124793). rsc.org The synthesis of this compound specifically was first reported in a 1939 patent by Volwiler and Tabern. drugfuture.com
Interactive Data Tables:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(2-methylprop-2-enyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h2,4-5H2,1,3H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQICEWOKPEQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)NC1=O)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150920 | |
| Record name | Methallatal | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70150920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-56-0 | |
| Record name | 5-Ethyldihydro-5-(2-methyl-2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methallatal | |
| Source | ChemIDplus | |
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| Record name | METHALLATAL | |
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| Record name | METHALLATAL | |
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| Record name | METHALLATAL | |
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| Record name | Methallatal | |
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| Record name | 5-ethyldihydro-5-(2-methylallyl)-2-thioxo-1H,5H-pyrimidine-4,6-dione | |
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| Record name | METHALLATAL | |
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Advanced Synthetic Methodologies for Methallatal and Its Structural Analogues
Mechanistic Investigations of Thiobarbiturate Ring Formation
The core of Methallatal's structure is the thiobarbiturate ring. The classical and most fundamental method for forming this heterocyclic system is the condensation reaction between a thiourea (B124793) derivative and a malonic acid derivative, typically diethyl malonate, in the presence of a strong base like sodium ethoxide. nih.govorgsyn.org The mechanism proceeds through several key steps. First, the base abstracts an acidic proton from the diethyl malonate, generating a highly reactive enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl groups of the thiourea. Subsequent intramolecular cyclization, involving the elimination of ethanol, leads to the formation of the six-membered ring.
Further variations of this ring-forming synthesis have been developed. One such method involves the reaction of substituted thioureas with malonic acid in the presence of acetyl chloride. academie-sciences.fromicsonline.org This approach facilitates the cyclization to yield the thiobarbituric acid core. omicsonline.org These fundamental mechanistic pathways are the foundation upon which more advanced and derivatization strategies are built. science.gov
Exploration of Novel Synthetic Pathways
The quest for more efficient, environmentally benign, and versatile synthetic methods has led to the exploration of novel pathways for producing thiobarbiturates.
Co-Precipitation Techniques in Organic Synthesis
Co-precipitation has emerged as a valuable method for preparing highly efficient, solid heterogeneous catalysts used in the synthesis of barbiturate (B1230296) and thiobarbiturate derivatives. researchgate.netscispace.com This technique involves the simultaneous precipitation of multiple cations from a solution to create mixed metal oxides with desirable catalytic properties. For instance, a series of Ce1MgxZr1-xO2 (CMZO) mixed metal oxides were prepared using a simple co-precipitation method. scispace.com These materials were then successfully employed as catalysts in the Knoevenagel condensation of various aromatic aldehydes with barbituric or thiobarbituric acid. researchgate.netscispace.com This approach often utilizes green chemistry principles, such as solvent-free conditions and microwave irradiation, to achieve high yields in short reaction times. scispace.com
Table 1: Examples of Catalysts Prepared by Co-Precipitation for Barbiturate Synthesis
| Catalyst | Synthetic Method | Application | Reference |
|---|---|---|---|
| Ce1MgxZr1-xO2 (CMZO) | Co-precipitation | Knoevenagel condensation under microwave irradiation | scispace.com |
Solvothermal Synthesis Approaches
Solvothermal synthesis, a method involving a chemical reaction in a closed, heated system above the boiling point of the solvent, has been applied to the creation of novel thiobarbiturate-based materials. researchgate.netugr.es This approach is particularly useful for generating crystalline coordination polymers. A notable example is the synthesis of a two-dimensional coordination polymer, [Co(H2tba)2(DMF)2]n (where H2tba is the 2-thiobarbituric acid anion), under solvothermal conditions. researchgate.net Single-crystal X-ray diffraction studies confirmed the structure of the resulting compound. researchgate.net This method provides a pathway to materials with unique, well-defined architectures that are not accessible through traditional solution-phase chemistry. researchgate.netugr.es
Asymmetric Synthesis Methodologies for Chiral Analogues
While this compound itself is not chiral, the synthesis of chiral analogues of barbiturates and thiobarbiturates is of significant interest because different enantiomers of a chiral drug can exhibit vastly different biological activities. actascientific.com A primary challenge is the creation of a quaternary stereocenter at the C-5 position of the pyrimidine (B1678525) ring. researchgate.net
Organocatalysis has emerged as a powerful strategy to address this challenge. mdpi.com Researchers have successfully employed chiral organocatalysts for the enantioselective functionalization of barbituric acid derivatives. In one key strategy, 2-alkylthio-4,6-dioxopyrimidines were used as effective surrogates for thiobarbituric acids in conjugate addition reactions to vinyl aryl ketones. mdpi.com This reaction, catalyzed by chiral amine-squaramides, proceeds with high enantioselectivity, and the resulting products can be hydrolyzed to the desired chiral barbituric acids. researchgate.netmdpi.com This approach allows for the controlled synthesis of molecules with a specific three-dimensional arrangement, which is crucial for targeted biological applications. mdpi.com
Table 2: Examples of Asymmetric Methodologies for Barbiturate Analogues
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Michael Addition | Chiral Thiosquaramide | N,N'-disubstituted barbituric acids, β-nitro olefins | Not specified | mdpi.com |
| Conjugate Addition | Chiral Amine-Squaramide | 2-Alkylthio-4,6-dioxopyrimidines, Vinyl aryl ketones | High | mdpi.com |
Derivatization Strategies for Enhancing Molecular Complexity
Modifying the core thiobarbiturate structure, or derivatization, is a key strategy for tuning the properties of the molecule and enhancing its complexity.
Rational Design of Structural Modifications Based on Theoretical Insights
Modern drug design and materials science increasingly rely on computational chemistry to guide synthetic efforts. science.gov Rational design involves using theoretical insights from molecular modeling to predict how specific structural modifications will influence a molecule's properties. nih.gov Techniques such as Density Functional Theory (DFT) calculations, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to study the structure-activity relationships of thiobarbiturate derivatives. science.govresearchgate.net
These computational models can predict reactive sites, explore the stability of different conformations, and simulate interactions with biological targets like enzymes. science.govresearchgate.net For example, computational studies have been used to design and explain the activity of thiobarbiturate derivatives as urease and xanthine (B1682287) oxidase inhibitors. nih.govnih.gov By providing a deeper understanding of the molecular forces at play, these theoretical approaches allow chemists to make informed decisions about which derivatives to synthesize, saving significant time and resources. researchgate.net
Table 3: Application of Theoretical Methods in Thiobarbiturate Research
| Computational Method | Application | Research Focus | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate structures and charge distribution | Investigating mechanisms of enzyme inhibition | researchgate.net |
| CoMFA / CoMSIA | Develop predictive models for bioactivity | Structure-activity relationship (SAR) studies | science.gov |
| Molecular Docking | Simulate binding to enzyme active sites | Design of urease and xanthine oxidase inhibitors | nih.govresearchgate.net |
Synthesis of Polymeric Nanoparticles for Compound Encapsulation
The encapsulation of therapeutic agents within polymeric nanoparticles represents a significant advancement in drug delivery technology. nih.gov These systems are particularly valuable for hydrophobic compounds, such as this compound and its analogues, as they can improve solubility, protect the compound from degradation, and enable controlled or targeted release. japer.in The synthesis of these nanoparticles involves various sophisticated methodologies designed to produce particles with specific characteristics, such as size, surface charge, and drug loading capacity, which are crucial for their biological performance. nih.gov
Several methods have been developed for preparing drug-loaded polymeric nanoparticles, which can be broadly categorized into techniques involving preformed polymers and those involving polymerization reactions. nih.gov The choice of method depends on factors like the physicochemical properties of the drug and polymer, the desired particle size, and the intended application. japer.in For hydrophobic compounds, methods like nanoprecipitation and double emulsion are commonly employed. japer.inmdpi.com
Nanoprecipitation
The nanoprecipitation method, also known as solvent displacement, is a straightforward technique for encapsulating hydrophobic drugs. japer.in It involves dissolving the polymer and the compound in a water-miscible organic solvent. japer.in This organic solution is then added in a controlled manner to an aqueous solution, often containing a surfactant to ensure stability. japer.in The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, instantaneously forming drug-loaded nanoparticles. japer.in
Research on a hydrophobic cancer drug, MCHB, demonstrated the use of nanoprecipitation with poly(lactic-co-glycolic acid) (PLGA). chalmers.se This process yielded nanoparticles with a uniform size of approximately 80 nm and an encapsulation efficiency of 34%. chalmers.se However, this formulation resulted in a relatively fast release of the encapsulated compound over a few hours. chalmers.se
Double Emulsion (Solvent Evaporation)
The double emulsion solvent evaporation method is particularly suitable for encapsulating both hydrophilic and hydrophobic compounds. mdpi.comnih.gov For hydrophobic agents, a water-in-oil-in-water (w/o/w) or oil-in-water (o/w) emulsion is created. In the o/w technique, the polymer and the hydrophobic drug are dissolved in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate. japer.innih.gov This organic phase is then emulsified in an aqueous solution containing a surfactant to form an oil-in-water emulsion. japer.in The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles. nih.gov
This method has been successfully used to encapsulate Methotrexate (MTX), a structural analogue of certain bioactive compounds. nih.gov Using PLGA as the polymer, researchers prepared MTX-loaded nanoparticles with a mean particle size of 163.7 nm and a high encapsulation efficiency of 93.3%. nih.gov The resulting nanoparticles exhibited a sustained-release profile, with a gradual release over an extended period, which is often desirable for therapeutic applications. nih.gov
Solution Enhanced Dispersion by Supercritical Fluids (SEDS)
A more advanced technique involves the use of supercritical fluids, such as carbon dioxide, as an anti-solvent. chalmers.se In the SEDS process, a solution containing the polymer and the drug is sprayed through a nozzle into a chamber filled with supercritical CO2. chalmers.se The rapid expansion and diffusion cause the precipitation of the solute as fine nanoparticles. chalmers.se
This method was used to encapsulate MCHB in L-poly(lactic acid)-PEG (L-PLA-PEG) particles. chalmers.se The SEDS technique achieved a high encapsulation efficiency of 80%. chalmers.se However, the resulting particles were larger (200-500 nm) and less uniform compared to those produced by nanoprecipitation. chalmers.se A key advantage was a significantly longer release profile, lasting 3-4 days. chalmers.se
Research Findings and Particle Characteristics
The effectiveness of encapsulation is determined by several key parameters, including particle size, encapsulation efficiency (EE), and drug loading (DL). Smaller particles often exhibit different biological interactions and distribution than larger ones. japer.in Encapsulation efficiency, which is the percentage of the initial drug that is successfully entrapped in the nanoparticles, is a critical factor for minimizing waste and ensuring a potent final product. nih.gov
Studies have shown that formulation variables can be optimized to maximize these parameters. For instance, in the synthesis of MTX-loaded PLGA nanoparticles, it was found that the amount of drug used during preparation significantly influenced both EE and DL. nih.gov An optimal drug amount was identified that yielded the highest EE (93.34%) and DL (15.45%). nih.gov
The table below summarizes findings from studies on encapsulating hydrophobic compounds using different synthetic methodologies.
| Synthetic Method | Polymer | Encapsulated Compound | Particle Size (nm) | Encapsulation Efficiency (%) | Source |
| Nanoprecipitation | PLGA | MCHB | ~80 | 34% | chalmers.se |
| Double Emulsion | PLGA | Methotrexate (MTX) | 163.7 ± 10.25 | 93.3 ± 0.5% | nih.gov |
| SEDS | L-PLA-PEG | MCHB | 200 - 500 | 80% | chalmers.se |
The influence of the initial drug amount on the characteristics of Methotrexate-loaded nanoparticles is detailed in the following table.
| Initial MTX Amount (mg) | Encapsulation Efficiency (EE %) | Drug Loading (DL %) | Source |
| 3 | 93.34 ± 0.51 | 15.45 ± 0.34 | nih.gov |
| Data for other amounts showed lower EE & DL | nih.gov |
High Resolution Analytical and Spectroscopic Characterization Techniques
Advanced Vibrational Spectroscopy for Bond Analysis (e.g., Infrared Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and providing a molecular fingerprint. These techniques are non-destructive and rapid, making them suitable for high-throughput analysis. tandfonline.com
Infrared (IR) Spectroscopy: The IR spectrum of Methallatal is expected to be dominated by absorptions arising from its core pyrimidine (B1678525) ring and substituent groups. For barbiturates, characteristic bands are observed in the 1500–1800 cm⁻¹ region, corresponding to C=O stretching vibrations, and in the 2800–3100 cm⁻¹ region, related to C-H stretching. tandfonline.com The presence of a thio-carbonyl group (C=S) in this compound, replacing a carbonyl group of the barbituric acid structure, would introduce a characteristic C=S stretching vibration, typically observed at lower frequencies than C=O stretches. Polymorphism, or the existence of different crystalline forms, can lead to variations in IR spectra, a factor that must be considered during analysis by ensuring both the sample and standard undergo similar preparation. unodc.orgoup.com Multiple Attenuated Total Reflectance (MATR) IR spectroscopy is a useful technique for the direct analysis of small solid samples (1-2 mg) with minimal preparation. oup.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For barbiturates, key differences are often seen in the 600–700 cm⁻¹, 1500–1800 cm⁻¹, and 2800–3100 cm⁻¹ regions of the Raman spectrum. tandfonline.com The symmetric breathing vibration of the pyrimidine ring can be a prominent feature for identifying barbiturates. researchgate.net The C=S bond in this compound would also yield a characteristic Raman signal. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variant of the technique used for trace drug analysis. spiedigitallibrary.org
Hypothetical Vibrational Spectroscopy Data for this compound
| Technique | Expected Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| IR & Raman | ~3200-3100 | N-H Stretching |
| IR & Raman | ~3100-2850 | C-H Stretching (Alkyl & Allyl) |
| IR & Raman | ~1750-1680 | C=O Stretching (Amide) |
| IR & Raman | ~1640 | C=C Stretching (Allyl) |
| IR & Raman | ~1200-1050 | C=S Stretching |
Electronic Spectroscopy for Chromophore Characterization (e.g., Ultraviolet-Visible Spectroscopy, Fluorescence Spectroscopy)
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used for the quantitative analysis of barbiturates. mdpi.com The absorption characteristics of barbiturates are highly dependent on the pH of the solution because of ionization. bspublications.netlibretexts.org In alkaline solutions (e.g., pH 13), barbiturates typically show an absorbance maximum around 260 nm. libretexts.org As the pH is lowered, the spectral profile changes, which can be used for identification. libretexts.org The thiobarbiturate structure of this compound would influence its chromophoric system, potentially shifting the absorption maxima compared to oxygen-containing barbiturates.
Fluorescence Spectroscopy: While many simple barbiturates are not naturally fluorescent, some derivatives, particularly those with extended conjugation or specific substituents, can exhibit fluorescence. nih.gov Certain barbituric acid derivatives have been shown to have aggregation-induced emission (AIE) properties. nih.gov Fluorescence spectroscopy, when applicable, offers high sensitivity and selectivity.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent/pH Condition | Expected λmax (nm) | Rationale |
|---|---|---|
| Acidic (pH < 2) | ~240 | Unionized form predominates. libretexts.org |
| Neutral (pH ~7) | Variable | Mixture of ionized and unionized forms. |
| Alkaline (pH ~10) | ~245-255 | First ionization state. libretexts.org |
| Strongly Alkaline (pH > 13) | ~290-305 | Fully ionized form, influenced by thio-carbonyl. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the number and types of hydrogen atoms. Key signals would include those for the N-H protons of the pyrimidine ring, the protons of the allyl group (with characteristic splitting patterns for the vinyl and methylene (B1212753) protons), and the protons of the 1-methylbutyl side chain. tandfonline.comhmdb.ca
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl and thio-carbonyl carbons, the sp² carbons of the allyl group, and the sp³ carbons of the alkyl side chain. tandfonline.comdrugbank.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and for obtaining structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound (C₁₀H₁₄N₂O₂S).
Fragmentation Analysis: In techniques like Electron Impact (EI) MS, the molecule fragments in a predictable way. For barbiturates, common fragmentation pathways involve the cleavage of the side chains from the pyrimidine ring. tandfonline.com The presence of the allyl and 1-methylbutyl groups on this compound would lead to characteristic fragment ions. nih.gov
Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment |
|---|---|
| 226.0827 (M⁺) | Molecular Ion |
| 185 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 169 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
X-ray Diffraction Studies for Solid-State Structure Determination
Chromatographic Separations Coupled with Advanced Detectors for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for separating this compound from impurities or other components in a mixture. ijsra.net
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis or mass spectrometry detectors (LC-MS), is a standard method for the analysis of barbiturates. mdpi.com Reversed-phase columns are typically used, and the method can be optimized for high resolution and sensitivity.
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is another powerful technique for barbiturate (B1230296) analysis. mdpi.comontosight.ai Derivatization may sometimes be required to improve the volatility and thermal stability of the analyte. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for preliminary screening and identification. unodc.org
Chemometric Approaches for Multivariate Analytical Data Interpretation
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. frontiersin.orgtext2fa.ir In the context of characterizing this compound, chemometrics can be applied to:
Enhance Data Interpretation: Techniques like Principal Component Analysis (PCA) can be used to analyze complex datasets from spectroscopic instruments (e.g., IR, Raman, UV-Vis), identifying patterns and discriminating between closely related compounds. frontiersin.orgijpsjournal.com
Multivariate Calibration: Methods such as Partial Least Squares (PLS) regression can be used to build quantitative models from spectral or chromatographic data, even in the presence of interfering substances. ijpsjournal.comnih.gov
Method Optimization: Experimental design strategies, guided by chemometrics, can optimize chromatographic separations or other analytical procedures more efficiently. mdpi.com
By integrating these advanced analytical techniques, a comprehensive and scientifically rigorous characterization of the chemical compound this compound can be achieved.
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Modeling
Theoretical Underpinnings of Structure-Activity Relationships (SAR)
The fundamental principle of Structure-Activity Relationships (SAR) is that the biological activity of a chemical compound is directly related to its molecular structure. For the barbiturate (B1230296) class of compounds, including Methallatal, SAR principles have been extensively studied. The activity of barbiturates is highly dependent on the substituents at the C5 position of the barbituric acid core. nih.govyoutube.com
Key SAR findings for barbiturates include:
Lipid Solubility : The ability of a barbiturate to cross the blood-brain barrier and exert its effect on the central nervous system is correlated with its lipid solubility. youtube.comslideshare.net
Substituents at C5 : Both substituents at the C5 position are crucial for activity. youtube.comslideshare.net The size and nature of these alkyl, alicyclic, or aromatic groups influence the compound's lipophilicity and, consequently, its duration of action. nih.gov For instance, increasing the total number of carbon atoms in the C5 side chains (generally between 6 and 10) can enhance hypnotic activity. youtube.comscribd.com
Structural Modifications : Branching, unsaturation, or the introduction of alicyclic or aromatic rings in the C5 side chains generally leads to more potent compounds compared to their straight-chain, saturated analogs with the same number of carbon atoms. youtube.com this compound itself features an ethyl group and an unsaturated 2-methylallyl group at the C5 position. nist.govchemicalbook.com
Thiobarbiturates : Replacing the oxygen atom at the C2 position with a sulfur atom, as is the case in this compound (a thiobarbiturate), typically results in a compound with a faster onset and shorter duration of action due to increased lipid solubility. youtube.com
Generation and Selection of Molecular Descriptors
In QSAR, molecular descriptors are numerical values that encode chemical information and quantitatively describe the physicochemical properties of a molecule. ucsb.educatalysis.blog These descriptors are calculated from the molecular structure and are categorized based on the information they represent. The selection of appropriate descriptors is a critical step in developing a robust QSAR model. fortunejournals.com
| Descriptor Class | Description | Examples |
|---|---|---|
| Electronic | Describe the electronic properties of the molecule, influencing its reactivity and interaction capabilities. hufocw.orgacs.org | Electronegativity, HOMO/LUMO energies, Partial Charges. hufocw.orgnih.gov |
| Steric | Represent the three-dimensional size and shape of the molecule, which are crucial for receptor binding. nih.gov | Molar Refractivity, Molar Volume, van der Waals volume. catalysis.blogdergipark.org.tr |
| Topological | Numerical invariants of the molecular graph, describing atomic connectivity, size, and shape. tandfonline.comnih.govwisdomlib.org | Connectivity Indices (e.g., Randić index), Wiener Index, Graph Theory Metrics. tandfonline.comnih.gov |
| Quantum Chemical | Derived from quantum mechanical calculations, providing a highly accurate description of electronic and geometric properties. acs.orgnih.gov | Dipole Moment, Partial Charges, Polarizability, HOMO/LUMO Energies. acs.orgdergipark.org.tr |
Electronic descriptors quantify the electronic aspects of a molecule. hufocw.org
Electronegativity (ζ) : Represents an atom's ability to attract electrons and is crucial for understanding charge distribution and bond polarity. nih.gov
Frontier Orbital Energies (HOMO and LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. ucsb.eduacs.org A small HOMO-LUMO energy gap suggests high reactivity. nih.gov Molecules with high HOMO energies are good electron donors, while those with low LUMO energies are good electron acceptors. ucsb.edu These descriptors are often used in QSAR models to correlate with biological activity. orientjchem.orgnih.gov
Steric descriptors relate to the three-dimensional properties of a molecule, such as its size and shape, which are critical for how a molecule fits into a receptor's binding site. nih.govnih.gov
Molar Refractivity (MR) : This descriptor is a measure of the total volume of a molecule and its polarizability. It is often used to model dispersion forces in ligand-receptor interactions. dergipark.org.tr
Substituent Volumes : The volume of specific substituent groups, such as the ethyl and 2-methylallyl groups in this compound, directly impacts the molecule's ability to interact with its biological target.
Topological descriptors are derived from the two-dimensional representation of a molecule's structure. tandfonline.comresearchgate.net They are calculated based on the molecular graph, where atoms are vertices and bonds are edges. nih.govwisdomlib.org
Connectivity Indices (e.g., Randić Index) : These indices reflect the degree of branching in a molecule's carbon skeleton. The Randić index is one of the most widely used topological indices in QSAR studies. nih.govresearchgate.net
Graph Theory Metrics : Other metrics, such as the Wiener index, are based on the distances between atoms in the molecular graph and provide information about molecular size and shape. nih.govresearchgate.net The key advantages of topological descriptors are that they are easy to calculate and can be generated for any conceivable structure. tandfonline.com
Quantum chemical descriptors are obtained from solving the Schrödinger equation for a molecule, providing a detailed and accurate description of its electronic properties. acs.orgresearchgate.net These methods can capture subtle electronic effects that empirical methods might miss. acs.orgnih.gov
Partial Charges : Quantum chemical calculations can determine the distribution of electron density within a molecule, assigning partial charges to each atom. acs.org These charges are fundamental for understanding electrostatic interactions between a drug and its receptor. orientjchem.orgacs.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Elucidation of Binding Conformations and Orientations
Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in predicting and analyzing the binding conformations of barbiturates within their biological targets, primarily the gamma-aminobutyric acid type A (GABA-A) receptors and other ligand-gated ion channels (LGICs). researchgate.netkoreascience.kr
Research on various barbiturates indicates that they bind to a site within the transmembrane domain of the GABA-A receptor, distinct from the benzodiazepine (B76468) binding site. nih.gov X-ray crystallography and computational simulations of barbiturates bound to homologous prokaryotic LGICs, such as the Gloeobacter ligand-gated ion channel (GLIC), have provided high-resolution insights into these interactions. researchgate.netlongdom.org These studies reveal that barbiturates bind within the central ion channel pore, stabilizing a closed or desensitized state of the receptor. researchgate.net
The primary interactions governing the binding of barbiturates involve hydrogen bonds between the carbonyl groups of the barbiturate ring and amino acid residues within the channel pore. researchgate.net For instance, studies have identified key interactions with serine and threonine residues in the M2 transmembrane helix of the receptor subunits. The lipophilic substituents at the C5 position of the barbiturate ring, such as the ethyl and 2-methylallyl groups of this compound, are oriented towards hydrophobic pockets within the channel pore, contributing significantly to the binding affinity and specificity. nih.gov
A computer-graphic-based pattern-recognition study on a series of 5-substituted barbiturates identified distinct spatial regions for the hydrocarbon side chains that correlate with either anticonvulsant or convulsant activity. nih.gov This suggests that the specific conformation adopted by the side chains of compounds like this compound is a critical determinant of their pharmacological effect.
Computational docking studies have also been employed to explore the binding of barbiturates to other targets. For example, molecular docking was used to investigate the binding of barbiturate derivatives to the urease enzyme, identifying key interactions with the active site. mdpi.comnih.gov
Table 1: Key Amino Acid Residues in Barbiturate Binding Sites This table is generated based on findings from studies on various barbiturates and homologous receptors, as direct data for this compound is not available.
| Receptor/Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| GABA-A Receptor (homology models) | Serine, Threonine (M2 helix) | Hydrogen Bonding | researchgate.net |
| GLIC Ion Channel | Serine (6') | Hydrogen Bonding | researchgate.net |
| Nicotinic Acetylcholine Receptor | Not specified in detail | Hydrophobic Interactions | nih.gov |
| Urease | Nickel ions in the active site | Chelation | researchgate.net |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new molecules with desired biological activity based on the structural features of known active compounds. For barbiturates, these methods have been applied to discover new anticonvulsants and other bioactive agents. nih.gov
A pharmacophore model for anticonvulsant barbiturates was developed based on a large-scale QSAR study. nih.gov This model defined the essential structural features required for activity, including hydrogen bond donors and acceptors, and hydrophobic regions. For anticonvulsant activity against maximal electroshock-induced seizures, the model emphasized the importance of topologic and electronic properties. nih.gov In contrast, for activity against subcutaneous pentylenetetrazol-induced seizures, lipophilicity and molecular geometry were found to be more critical. nih.gov Another pharmacophore model for anticonvulsant activity identified a hydrophobic unit, an electron donor group, and a hydrogen bond donor/acceptor unit as key elements. tandfonline.com
Virtual screening campaigns have been conducted using these pharmacophore models to search large chemical databases for novel compounds with potential barbiturate-like activity. koreascience.krnih.gov For instance, molecular docking-based virtual screening was used to identify novel 5-arylidene barbiturates as inhibitors of histone lysine-specific demethylase 1 (LSD1). nih.gov Similarly, virtual screening has been employed to find potential competitive inhibitors of barbiturates by docking a library of FDA-approved drugs into the barbiturate binding site of the GLIC. longdom.orgbiorxiv.org
These computational approaches allow for the rapid and cost-effective identification of lead compounds for further development. The general pharmacophore for barbiturates can be applied to virtually screen for new derivatives with potentially improved properties over existing drugs like this compound.
Table 2: QSAR Descriptors for Anticonvulsant Activity of Barbiturates This table is based on a comprehensive QSAR study of 48 barbiturate analogues and is not specific to this compound.
| Activity Type | Important Descriptors | Computational Method | Reference |
|---|---|---|---|
| Anti-Maximal Electroshock (MES) | Topological Properties, Electronic Properties | AM1, Regression Analysis | nih.gov |
| Anti-Subcutaneous Metrazol (s.c.Met) | Lipophilicity, Molecular Geometry | AM1, Discriminant Analysis | nih.gov |
| Anesthetic Activity | Electronic Parameters, Geometrical Parameters | Multiple Regression Analysis | lew.ro |
Molecular and Cellular Pharmacological Investigations Preclinical Research
In Vitro Receptor and Enzyme Binding Studies
Comprehensive in vitro studies are essential to determine the direct molecular targets of a compound. For Methallatal, there is a lack of available data regarding its interaction with key cellular enzymes and receptors.
Protein kinases are crucial regulators of cellular processes, and their inhibition is a common mechanism for therapeutic agents. However, the effect of this compound on various kinases has not been reported in the scientific literature. Investigating its potential to inhibit kinases such as c-kit kinase, phosphoinositide-dependent kinase 1 (PDK-1), protein kinase A (PKA), protein kinase B (Akt), S6 kinase (S6K), and protein kinase C (PKC) would be a critical first step in characterizing its pharmacological profile.
There are currently no available data tables summarizing the inhibitory activity of this compound against these or any other kinases.
Beyond kinases, understanding a compound's interaction with a broader range of cell surface and intracellular receptors is vital. The binding affinity and selectivity of this compound for various receptors remain uncharacterized in published research. Such studies are fundamental to identifying its primary mechanism of action and potential off-target effects.
Cellular Pathway Modulation Studies
To complement in vitro binding assays, studies on how a compound affects cellular pathways provide insight into its functional consequences within a biological system. For this compound, there is no available research on its modulation of the following cellular processes.
Some compounds can influence protein synthesis by affecting how ribosomes interpret messenger RNA (mRNA). There is no evidence to suggest whether this compound can modulate premature translation termination or the associated quality-control mechanism of nonsense-mediated mRNA decay.
The ribosome is a potential drug target. It is unknown if this compound directly interacts with ribosomal RNA (rRNA) components, such as the 28S rRNA of the large ribosomal subunit, to affect protein translation.
A compound's interaction with a molecular target typically initiates a cascade of downstream signaling events. Analysis of these intracellular signaling cascades is crucial for understanding the ultimate cellular response. There are no published studies analyzing the impact of this compound on any specific intracellular signaling pathways.
Functional Assays in Established Cell Lines
The assessment of a compound's activity and its mechanism of action at a cellular level is a critical component of preclinical research. This is typically achieved through a variety of cell-based functional assays.
Cell-Based Assays for Compound Activity Assessment
Cell-based assays are fundamental tools for quantifying the biological activity, cytotoxicity, and mechanistic pathways of a test compound. sigmaaldrich.com These assays utilize living cells to provide a biologically relevant context for the evaluation of a drug's effects. sigmaaldrich.com Common assays measure parameters such as cell viability, proliferation, apoptosis (programmed cell death), and metabolic activity. sigmaaldrich.combmglabtech.com For instance, the MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. sigmaaldrich.com
While these methodologies are standard in drug discovery, specific data detailing the application of such assays to evaluate this compound's activity in particular cell lines are not publicly documented.
High-Throughput Screening Methodologies for Efficacy Evaluation
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. bmglabtech.com This methodology is crucial for the efficient evaluation of a compound's efficacy and for lead optimization in drug development. bmglabtech.com HTS can be adapted for various cell-based assays, including those measuring changes in reporter gene expression, protein levels, or second messenger signaling (e.g., cAMP). nih.gov
Information regarding the use of HTS methodologies to evaluate the efficacy of this compound is not available in the reviewed literature.
Investigation of Specific Cellular Responses in Preclinical Models
The investigation of a compound's effects on specific cellular responses in the context of various diseases is a key step in preclinical development. This involves using in vitro models that mimic aspects of human pathology.
There is a lack of specific published research on the effects of this compound in in vitro models related to cancer, respiratory, metabolic, dermatological, and central nervous system (CNS) disorders. While barbiturates, the class to which this compound belongs, are known to act on the central nervous system by enhancing the activity of the GABA-A receptor, specific studies on this compound's effects in CNS disorder cell models are not detailed in the available information. nih.govnews-medical.net For instance, studies on other barbiturates have utilized rat cortical cultures to examine their effects on neuronal mitochondria and responses to NMDA receptor stimulation. nih.gov However, similar specific data for this compound is absent.
The following table summarizes the general types of in vitro assays used in preclinical research for the specified disorders, although no specific data for this compound has been found.
| Disorder Category | Examples of In Vitro Preclinical Models and Assays |
| Cancer | Cell viability/proliferation assays (e.g., MTT assay), apoptosis assays, cell migration and invasion assays (e.g., Boyden chamber assay), colony formation assays. sigmaaldrich.com |
| Respiratory Disorders | Use of in vitro lung models with primary human airway epithelial cells, studies on ciliary function, mucus production, and inflammatory responses. promocell.commdpi.com |
| Metabolic Disorders | In vitro assays using disease-relevant cells (e.g., adipocytes, hepatocytes) to study glucose uptake, lipogenesis, and insulin (B600854) signaling. criver.com |
| Dermatological Disorders | Cytotoxicity assays on human keratinocytes and fibroblasts, assessment of skin irritation potential. nih.gov |
| CNS Disorders | Use of neuronal and glial cell lines (e.g., PC12, SH-SY5Y), co-culture models to study neuroinflammation, and assays to measure neurotransmitter receptor activity. nih.gov |
In Vitro Metabolic Disposition and Biotransformation Studies
Identification of Metabolites in Subcellular Fractions and Cell Cultures
Commonly identified metabolites for thiobarbiturates in liver microsomes include hydroxylated derivatives and the corresponding barbiturate (B1230296) (oxo-analogue). It is therefore anticipated that the in vitro metabolism of Methallatal would yield hydroxylated metabolites at the ethyl and/or the 1-methylallyl side chains, as well as its oxygen analogue, methabarbital, through desulfuration.
Table 1: Predicted Metabolites of this compound in In Vitro Systems
| Parent Compound | Predicted Metabolite | Metabolic Reaction |
| This compound | Hydroxy-Methallatal (on ethyl side chain) | Hydroxylation |
| This compound | Hydroxy-Methallatal (on 1-methylallyl side chain) | Hydroxylation |
| This compound | Methabarbital (oxo-analogue) | Desulfuration |
This table is based on the known metabolic pathways of structurally related thiobarbiturates and represents a predictive profile for this compound in the absence of specific experimental data.
Characterization of Enzyme Systems Involved in Biotransformation
The biotransformation of barbiturates and thiobarbiturates is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov These monooxygenases are responsible for the oxidative metabolism that initiates the transformation of lipophilic compounds into more water-soluble metabolites, facilitating their eventual elimination. wikipedia.org
Studies on other thiobarbiturates, such as thiamylal, have demonstrated the involvement of specific CYP isozymes. For instance, CYP2C9 has been identified as having the highest activity for the metabolism of both enantiomers of thiamylal. nih.gov It is plausible that CYP2C9, along with other isoforms like CYP2E1 and CYP3A4, which also showed some activity towards thiamylal, would be involved in the metabolism of this compound. nih.gov The process of N-demethylation and S-demethylation, common for related compounds, are also known to be catalyzed by liver microsomal enzymes requiring NADPH and oxygen. annualreviews.org
Table 2: Potential Enzyme Systems Involved in this compound Biotransformation
| Enzyme Superfamily | Specific Isozyme (Predicted) | Metabolic Reaction Catalyzed (Predicted) |
| Cytochrome P450 | CYP2C9 | Side-chain hydroxylation, Desulfuration |
| Cytochrome P450 | CYP3A4 | Side-chain hydroxylation, Desulfuration |
| Cytochrome P450 | CYP2E1 | Side-chain hydroxylation |
This table is predictive and based on data from analogous thiobarbiturate compounds.
Reaction Phenotyping for Metabolic Pathways
Reaction phenotyping aims to identify the specific enzymes responsible for a particular metabolic pathway. This is often achieved through the use of recombinant human CYP enzymes or by using selective chemical inhibitors of specific CYP isozymes in incubations with human liver microsomes.
Influence of Structural Modifications on Metabolic Stability (Interfacing with SAR Studies)
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. oncodesign-services.com When interfaced with metabolic studies, this extends to Structure-Metabolism Relationships (SMR), which investigate how structural changes influence metabolic stability. The goal is often to design analogues with improved pharmacokinetic properties, such as increased resistance to metabolic breakdown. dndi.org
For this compound, modifications to its chemical structure could significantly impact its metabolic stability. For instance, altering the length or branching of the alkyl side chains at the C5 position could affect the rate of hydroxylation. Introducing electron-withdrawing groups might influence the susceptibility of the thiobarbiturate ring to desulfuration. For example, replacing a metabolically liable hydrogen atom with a fluorine atom can sometimes block metabolism at that site, thereby increasing the compound's half-life. These types of structural modifications are a key strategy in medicinal chemistry to optimize the metabolic profile of a lead compound. up.pt
Future Research Trajectories and Methodological Advancements
Integration of Multi-Omics Technologies in Chemical Research
The convergence of genomics, transcriptomics, proteomics, and metabolomics, collectively known as multi-omics, offers a holistic view of the interactions between a chemical compound and a biological system. thermofisher.comomicstutorials.com For a compound like Methallatal, a thiobarbiturate, a multi-omics approach could elucidate its mechanism of action and potential off-target effects with a level of detail previously unattainable.
Proteomics: As most drugs target proteins, proteomics is invaluable for identifying new therapeutic targets and for high-throughput drug profiling. nih.gov In the context of thiobarbiturates, proteomics could identify the full spectrum of proteins that interact with the compound, going beyond its known targets. This could reveal novel mechanisms of action or explain idiosyncratic drug reactions. Mass spectrometry-based proteomics, for instance, can detect alterations in protein expression in cancer cells, guiding the development of targeted therapies. metwarebio.com
Metabolomics: This field comprehensively analyzes small molecule metabolites in biological systems, offering insights into metabolic pathways disrupted by a compound. nih.gov For a thiobarbiturate, metabolomics could identify early biomarkers of toxicity by detecting subtle changes in metabolite levels before overt organ damage occurs. nih.gov This approach bridges the gap between mechanistic research and traditional toxicity endpoints. nih.gov Untargeted metabolomics, in particular, can help in understanding the toxicant's mode of action and in determining the safety profile of new drug candidates. rsc.org
The integration of these datasets can reveal complex feedback loops and interrelationships between different biological layers, providing a more complete picture of a compound's effects. nih.gov
Development of Advanced In Vitro Biological Models for Compound Screening
Traditional 2D cell cultures often fail to replicate the complexity of human physiology, leading to inaccuracies in preclinical drug screening. amerigoscientific.com The development of advanced in vitro models, such as organoids and organ-on-a-chip (OOC) systems, represents a significant leap forward. tandfonline.comnih.gov
These models offer several advantages:
Enhanced Physiological Relevance: By incorporating human cells in a 3D multi-cellular environment, these models more accurately predict human responses to drugs and toxicants. amerigoscientific.comnih.gov
Reduced Animal Testing: OOC technology provides a more reliable platform for assessing drug safety and efficacy, reducing the dependence on animal models. amerigoscientific.com
High-Throughput Screening: These systems can be designed for high-throughput screening, allowing for the rapid testing of numerous compounds. nih.gov
For a class of compounds like thiobarbiturates, a "liver-on-a-chip" model could be used to study drug metabolism and potential hepatotoxicity with greater accuracy than traditional methods. nih.gov Furthermore, multi-organ-on-a-chip systems can simulate the interactions between different organs, providing a holistic view of a drug's pharmacokinetics and systemic effects. nih.gov
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. preprints.orgresearchgate.net These technologies can analyze vast datasets to predict a compound's properties, including its efficacy, toxicity, and pharmacokinetic profile. africansciencegroup.comrsc.org
Key applications of AI and ML in this field include:
De Novo Drug Design: Generative AI algorithms can design novel molecules with desired properties from the ground up, expanding the accessible chemical space for drug discovery. nih.govfrontiersin.org
Lead Optimization: AI can predict the effects of structural modifications on a compound's activity and stability, guiding medicinal chemists in refining lead compounds to improve their therapeutic potential. africansciencegroup.compatsnap.com
Predictive Toxicology: By analyzing large-scale data, AI models can identify patterns and predict adverse effects that may not be apparent through conventional methods. africansciencegroup.com
For a compound like this compound, AI could be used to design new thiobarbiturate derivatives with improved selectivity for their target and a more favorable safety profile. Generative models could propose novel structures that retain the therapeutic activity while minimizing off-target effects. nih.gov
Exploration of New Analytical Paradigms for Complex Chemical Systems
The analysis of complex chemical mixtures, such as those found in biological samples, requires sophisticated analytical techniques. Recent advancements in mass spectrometry (MS) are providing new tools for this purpose. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap MS offer ultra-high resolution and mass accuracy, enabling the reliable identification of compounds in complex mixtures. nih.gov
Tandem Mass Spectrometry (MS/MS): This technique allows for the structural elucidation of compounds by fragmenting ions and analyzing the resulting product ions. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation based on the size and shape of ions, improving the resolution of complex samples. mdpi.com
These advanced MS techniques could be applied to study the metabolism of a compound like this compound in detail, identifying previously unknown metabolites and providing a more complete picture of its biotransformation. chromatographyonline.comsfu.ca
Interdisciplinary Approaches in Chemical and Biological Sciences
The future of drug discovery and chemical research lies in the convergence of multiple disciplines. biosolveit.de The integration of chemistry, biology, pharmacology, and computational science is essential for tackling the complex challenges of modern therapeutic development. medcraveonline.comacs.org
This interdisciplinary approach fosters a more holistic understanding of disease and drug action, from the molecular level to the whole organism. northwestern.edu Chemical biology, for example, applies chemical techniques to probe and manipulate biological systems, leading to new insights into disease mechanisms and the identification of novel drug targets. youtube.com
By fostering collaboration between experts in different fields, researchers can leverage a wider range of tools and perspectives to accelerate the discovery and development of new medicines.
Q & A
Q. What are the established synthetic pathways for Methallatal (C₁₀H₁₄N₂O₂S), and how can purity be validated?
this compound synthesis typically involves thiobarbituric acid derivatives reacting with alkylating agents under controlled conditions. A common method includes reacting 5-ethyl-5-(2-methylallyl)-2-thiobarbituric acid with appropriate reagents in anhydrous solvents (e.g., ethanol or acetone) under nitrogen atmosphere to prevent oxidation . Post-synthesis, purity validation requires chromatographic techniques (HPLC or TLC) coupled with spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity and absence of byproducts .
Key Characterization Data (from CRC Handbook ):
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| Melting Point | 160.5°C |
| Molecular Weight | 226.295 g/mol |
Q. What experimental protocols are recommended for analyzing this compound’s stability under varying pH and temperature conditions?
Stability studies should employ accelerated degradation testing:
- pH Stability : Incubate this compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 280 nm (thioamide absorption band) .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For kinetic studies, apply Arrhenius equations to extrapolate shelf-life .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in nucleophilic environments be resolved?
Discrepancies often arise from differences in solvent polarity, nucleophile strength (e.g., thiols vs. amines), and reaction times. To resolve contradictions:
- Controlled Replicates : Repeat experiments under standardized conditions (e.g., DMSO as solvent, 25°C).
- Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) or computational DFT calculations to track reaction pathways .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent dielectric constant) influencing reactivity .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., acetylcholinesterase). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor counts. Cross-validate with experimental IC₅₀ data .
Q. How should researchers design experiments to investigate this compound’s environmental photodegradation?
- Experimental Design :
- Expose this compound to UV light (λ = 254–365 nm) in aqueous matrices (e.g., simulated sunlight reactors).
- Analyze degradation products via LC-MS/MS and compare to predictive tools like EPI Suite .
Methodological Considerations
Q. What metadata standards are critical for sharing this compound-related datasets?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Essential Metadata : Include synthetic conditions (temperature, solvent), analytical instrument parameters (e.g., NMR frequency), and raw data formats (e.g., .raw, .cdx).
- Repositories : Deposit in domain-specific databases (e.g., ChemSpider, Zenodo) with DOI assignment .
Q. How can researchers address inconsistencies in chromatographic retention times across studies?
- Standardization : Use certified reference materials (CRMs) and internal standards (e.g., deuterated analogs) to calibrate instruments .
- Collaborative Validation : Participate in inter-laboratory studies to harmonize HPLC/UPLC methodologies .
Data Analysis & Reporting
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicology studies?
- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
- Uncertainty Quantification : Report confidence intervals (95% CI) and apply bootstrap resampling for small sample sizes .
Q. How should conflicting results in this compound’s thermal decomposition profiles be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
